1-Chloro-1-methylsiletane

Catalog No.
S1896845
CAS No.
2351-34-0
M.F
C4H9ClSi
M. Wt
120.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-1-methylsiletane

CAS Number

2351-34-0

Product Name

1-Chloro-1-methylsiletane

IUPAC Name

1-chloro-1-methylsiletane

Molecular Formula

C4H9ClSi

Molecular Weight

120.65 g/mol

InChI

InChI=1S/C4H9ClSi/c1-6(5)3-2-4-6/h2-4H2,1H3

InChI Key

JWKKXHBGWAQZOK-UHFFFAOYSA-N

SMILES

C[Si]1(CCC1)Cl

Canonical SMILES

C[Si]1(CCC1)Cl

Intermediate for Enoxysilcyclobutane Formation

The primary application of 1-Chloro-1-methylsiletane in scientific research lies in its use as an intermediate for the synthesis of enoxysilacyclobutanes. Enoxysilcyclobutanes are a class of organosilicon compounds with potential applications in various fields, including material science and medicinal chemistry [].

1-Chloro-1-methylsiletane is a chemical compound with the molecular formula C4H9ClSi\text{C}_4\text{H}_9\text{ClSi} and a molecular weight of approximately 136.65 g/mol. It is classified as a chlorosilane, a group of compounds characterized by the presence of silicon-chlorine bonds. This compound is notable for its unique structure, which includes a chlorine atom and a methyl group directly attached to the silicon atom. The compound is often used in various chemical processes due to its reactivity and ability to form organosilicon compounds.

1-CMSC itself doesn't possess a known biological mechanism of action. Its significance lies in its role as a synthetic intermediate for the preparation of other functional molecules with potential biological applications.

1-CMSC is likely to exhibit properties common to organochlorosilanes, which can be []:

  • Corrosive: May cause severe skin burns and eye damage.
  • Reactive with water: Releases hydrochloric acid fumes upon contact with moisture.
  • Flammable: May ignite readily.

  • Hydrolysis: When reacted with water, it produces hydrogen chloride and siloxanes. This reaction is typical for chlorosilanes, leading to the formation of siloxane polymers.
  • Alcoholysis: The compound can react with alcohols to form alkoxysilanes, which are useful in various applications including surface treatments and coatings.
  • Reduction: It can be reduced using lithium aluminum hydride to yield silanes, which are important intermediates in the production of silicones and other organosilicon materials .

The synthesis of 1-Chloro-1-methylsiletane can be achieved through several methods:

  • Müller-Rochow Process: This method involves reacting silicon with chloromethane in the presence of a copper catalyst at elevated temperatures (250-300°C). This process is commonly used for producing various chlorosilanes.
  • Direct Chlorination: Another approach includes the direct chlorination of methylsilane compounds, which can yield 1-Chloro-1-methylsiletane as a byproduct.

These synthesis routes highlight the importance of controlling reaction conditions to optimize yield and purity .

1-Chloro-1-methylsiletane finds utility in various applications:

  • Silicone Production: It serves as an intermediate in synthesizing silicones, which are widely used in sealants, adhesives, and coatings.
  • Surface Modification: The compound can be employed to modify surfaces for enhanced water repellency and durability in materials.
  • Chemical Synthesis: It acts as a reagent in organic synthesis, particularly in creating complex organosilicon compounds that have applications in pharmaceuticals and materials science .

Interaction studies involving 1-Chloro-1-methylsiletane typically focus on its reactivity with other chemical species rather than biological interactions. Key interactions include:

  • Reactivity with Water: Hydrolysis leads to the formation of siloxanes and hydrogen chloride.
  • Alcohol Reactions: Alcoholysis reactions produce alkoxysilanes that can further react with other substrates.

Understanding these interactions helps predict the behavior of this compound in various chemical environments .

Several compounds are structurally or functionally similar to 1-Chloro-1-methylsiletane. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
MethyltrichlorosilaneCH3SiCl3\text{CH}_3\text{SiCl}_3Used for cross-linking in silicone polymers.
Dimethyldichlorosilane CH3)2SiCl2\text{ CH}_3)_2\text{SiCl}_2Produces linear siloxane polymers upon hydrolysis.
Trimethylsilyl chloride CH3)3SiCl\text{ CH}_3)_3\text{SiCl}Serves as an end-capping agent in silicone synthesis.

Uniqueness: 1-Chloro-1-methylsiletane is unique due to its specific reactivity profile, allowing it to form a wide range of organosilicon compounds. Its ability to participate in both hydrolysis and alcoholysis reactions distinguishes it from other chlorosilanes that may have more limited reactivity .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2351-34-0

Wikipedia

Silacyclobutane, 1-chloro-1-methyl-

Dates

Modify: 2023-08-16

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